(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile
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Overview
Description
(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiazole ring, which are connected through a carbohydrazonoyl cyanide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Carbohydrazonoyl Cyanide Linkage: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
- (E)-4-(4-BROMOPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
- (E)-4-(4-IODOPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
Uniqueness
(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H13FN4OS |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2E)-4-(4-fluorophenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13FN4OS/c1-24-15-8-6-14(7-9-15)22-23-16(10-20)18-21-17(11-25-18)12-2-4-13(19)5-3-12/h2-9,11,22H,1H3/b23-16+ |
InChI Key |
JOWAVVANUNPDBD-XQNSMLJCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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